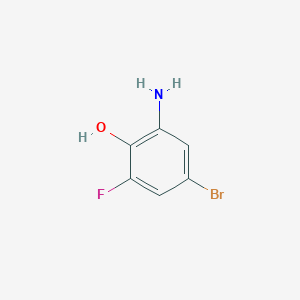

2-Amino-4-bromo-6-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNQDUMAPNIZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372195 | |

| Record name | 2-amino-4-bromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182499-89-4 | |

| Record name | 2-amino-4-bromo-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and safety and handling information for 2-Amino-4-bromo-6-fluorophenol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the CAS number 182499-89-4.[1] Its structure incorporates an amino group, a bromine atom, and a fluorine atom on a phenol ring, making it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound of interest for drug development.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 182499-89-4 | [2][3][4][5] |

| Molecular Formula | C6H5BrFNO | [1][2][3][4][5][6] |

| Molecular Weight | 206.01 g/mol | [1][2][3][4][5][6] |

| Synonyms | 5-Bromo-3-fluoro-2-hydroxyaniline | [1] |

| Predicted Boiling Point | 260.2 ± 40.0 °C | [1] |

| Predicted Density | 1.863 ± 0.06 g/cm³ | [1] |

| Predicted pKa | (Not available) | |

| Purity | Typically ≥98% (as offered by suppliers) | [6] |

Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from 2-bromo-4-fluorophenol. This proposed pathway is based on established chemical transformations.

The first step is the nitration of 2-bromo-4-fluorophenol to yield 2-bromo-4-fluoro-6-nitrophenol. The subsequent step involves the reduction of the nitro group to an amino group to obtain the final product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are proposed experimental protocols based on analogous chemical reactions.

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Intermediate)

This protocol is adapted from the nitration of similar phenolic compounds.

-

Materials: 2-bromo-4-fluorophenol, concentrated sulfuric acid, concentrated nitric acid, chloroform, water, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-bromo-4-fluorophenol in chloroform in a reaction flask with stirring.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate. The catalytic reduction of p-nitrophenol to p-aminophenol is a well-documented transformation and serves as a basis for this proposed method.[8][9][10][11][12]

-

Materials: 2-bromo-4-fluoro-6-nitrophenol, a reducing agent (e.g., iron powder with hydrochloric acid, or palladium on carbon with hydrogen gas), a suitable solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using Iron/HCl):

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add the 2-bromo-4-fluoro-6-nitrophenol in portions to the refluxing mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The residue can be partitioned between an organic solvent (like ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Applications in Research and Drug Development

While there is no direct literature on the biological activity or specific applications of this compound, its structural motifs are present in molecules of pharmaceutical interest. Halogenated phenols and anilines are key building blocks in the synthesis of various therapeutic agents. For instance, the structurally related 2-bromo-4-fluorophenol is a key intermediate in the synthesis of kinase inhibitors like Afatinib, which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[13][14]

The presence of amino and hydroxyl groups provides sites for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.

Caption: Potential role of halogenated phenols in a drug discovery workflow.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from chemical suppliers. The following is a summary of the key safety and handling information.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Category | Information |

| GHS Pictograms | (Not explicitly provided in search results, but related compounds are irritants and may be harmful if swallowed) |

| Hazard Statements | (Not explicitly provided in search results, but related compounds are associated with skin, eye, and respiratory irritation, and may be harmful if swallowed) |

| Precautionary Statements | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, including gloves and safety glasses. |

| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are recommended. If dust is generated, a NIOSH-approved respirator should be used. |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely published, its structural features suggest its utility in the development of novel molecules with potential therapeutic value. The proposed synthesis route offers a viable method for its preparation in a laboratory setting. As with all chemicals, appropriate safety precautions should be taken during its handling and use. Further research into the properties and applications of this compound is warranted.

References

- 1. echemi.com [echemi.com]

- 2. 182499-89-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. halochem.com [halochem.com]

- 7. 182499-89-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.bcrec.id [journal.bcrec.id]

- 10. Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8 | Semantic Scholar [semanticscholar.org]

- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4-bromo-6-fluorophenol, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, featuring amino, bromo, fluoro, and hydroxyl groups, this molecule presents a unique electronic and steric profile, making it a potentially valuable building block for the development of novel therapeutic agents and other functional materials. This document collates available data on its core properties, outlines a representative synthetic approach, and visualizes the synthetic workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the data, particularly for thermal properties and density, are based on computational predictions due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source |

| CAS Number | 182499-89-4 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1][2] |

| Exact Mass | 204.95400 u | [1] |

| Boiling Point | 260.2 ± 40.0 °C (Predicted) | [1] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [1] |

| Polar Surface Area (PSA) | 46.2 Ų | [1] |

| LogP (XLogP3) | 2.45720 | [1] |

| InChI Key | BXNQDUMAPNIZAG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1N)O)F)Br |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of structurally related aminophenols. The following protocol describes a representative multi-step synthesis starting from a commercially available precursor.

Representative Synthesis of this compound

This synthesis involves the nitration of a fluorophenol, followed by bromination, and finally, reduction of the nitro group to an amine.

Step 1: Nitration of 2-Fluorophenol

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.

-

Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate, primarily 2-fluoro-6-nitrophenol and 2-fluoro-4-nitrophenol. The desired isomer will need to be separated via column chromatography.

Step 2: Bromination of the Nitrated Intermediate

-

Reaction Setup: Dissolve the purified 2-fluoro-6-nitrophenol in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Brominating Agent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise or dropwise to the solution. The reaction may be catalyzed by a Lewis acid if necessary.

-

Reaction Monitoring: Monitor the formation of the brominated product by TLC.

-

Work-up: Upon completion, quench any excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-6-nitrophenol.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 4-bromo-2-fluoro-6-nitrophenol in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, filter off the catalyst (if used). If an acid-mediated reduction was performed, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to obtain the final product, this compound.

Purification: The final compound may require further purification, typically by column chromatography or recrystallization, to achieve high purity.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

References

An In-Depth Technical Guide to 2-Amino-4-bromo-6-fluorophenol: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-4-bromo-6-fluorophenol. This halogenated aromatic amine is a valuable building block in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided.

Molecular Structure and Properties

This compound is a substituted phenol containing an amino group, a bromine atom, and a fluorine atom on the benzene ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₅BrFNO | --INVALID-LINK-- |

| Molecular Weight | 206.01 g/mol | --INVALID-LINK-- |

| CAS Number | 182499-89-4 | --INVALID-LINK-- |

| IUPAC Name | This compound | PubChem |

| Appearance | Solid (predicted) | - |

| Boiling Point | 260.2 ± 40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| SMILES | Nc1c(F)cc(Br)cc1O | --INVALID-LINK-- |

| InChI | InChI=1S/C6H5BrFNO/c7-4-2-5(9)6(10)1-3(4)8/h1-2,10H,9H2 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4-fluorophenol. The first step involves the nitration of the phenol ring, followed by the reduction of the nitro group to an amino group.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This protocol is adapted from a patented method for the nitration of 2-bromo-4-fluorophenol.[1]

-

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Water

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Ethanol

-

-

Procedure:

-

In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Control the temperature at 20 °C and dropwise add a nitrating mixture of 0.065 moles of sulfuric acid and nitric acid in a 1:5.5 molar ratio.

-

After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.

-

Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

-

-

Expected Yield: 89%[1]

Step 2: Synthesis of this compound (Proposed)

The reduction of the nitro group in 2-bromo-4-fluoro-6-nitrophenol to an amine is a standard chemical transformation. A common method for this is the use of a metal catalyst with a hydrogen source.

-

Materials:

-

2-bromo-4-fluoro-6-nitrophenol

-

Ethanol or Tetrahydrofuran (THF)

-

Palladium on Carbon (10% Pd/C) or Rhodium on Carbon (5% Rh/C)

-

Hydrogen Gas or Ammonium Formate

-

Celite

-

-

Procedure:

-

Dissolve 2-bromo-4-fluoro-6-nitrophenol in a suitable solvent such as ethanol or THF in a reaction vessel.

-

Add a catalytic amount of 10% Pd/C or 5% Rh/C to the solution.

-

If using hydrogen gas, purge the vessel with hydrogen and maintain a hydrogen atmosphere with stirring at room temperature.

-

If using a transfer hydrogenation reagent, add ammonium formate to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.1 - 7.3 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 6.8 - 7.0 | Doublet of doublets | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| -OH | 8.5 - 9.5 | Broad singlet | - |

| -NH₂ | 4.5 - 5.5 | Broad singlet | - |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 145 - 150 (d, J(C-F) ≈ 10-15 Hz) |

| C-2 (C-NH₂) | 130 - 135 |

| C-3 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 120 - 125 (d, J(C-F) ≈ 5-10 Hz) |

| C-6 (C-F) | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

Table 4: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3300 - 3500 (broad) |

| N-H Stretch | 3300 - 3400 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 600 |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 205/207 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 126 | [M - Br]⁺ |

| 186/188 | [M - F]⁺ (less likely) |

| 177/179 | [M - CO]⁺ |

Potential Applications and Biological Relevance

Halogenated phenols and anilines are important precursors in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[2] The structural motifs present in this compound make it a promising candidate for use in drug discovery programs.

Precursor for Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention.[3] The synthesis of many tyrosine kinase inhibitors involves the use of substituted anilines as key building blocks.[2] The presence of amino, hydroxyl, and halogen functional groups on this compound provides multiple points for chemical modification to generate a library of compounds for screening as potential kinase inhibitors.

Role in Modulating Signaling Pathways

The development of inhibitors targeting specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), has revolutionized cancer therapy.[3] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth.

Caption: Tyrosine Kinase Inhibition Signaling Pathway.

Derivatives of this compound could be synthesized to act as competitive inhibitors of ATP at the kinase domain of receptor tyrosine kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry. Its polysubstituted aromatic core provides a scaffold for the development of novel small molecules, particularly as inhibitors of key enzymes such as protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-6-fluorophenol

This technical guide provides a comprehensive overview of a feasible synthetic route to this compound, a valuable substituted aminophenol derivative with potential applications in pharmaceutical and materials science. The synthesis involves a two-step process commencing with the nitration of 2-bromo-4-fluorophenol, followed by the selective reduction of the introduced nitro group to yield the target amine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the regioselective nitration of commercially available 2-bromo-4-fluorophenol to introduce a nitro group at the C6 position, yielding 2-bromo-4-fluoro-6-nitrophenol. The subsequent step is the reduction of the nitro intermediate to the corresponding amine, this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This procedure is adapted from a known method for the nitration of 2-bromo-4-fluorophenol.[1]

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Nitric acid (HNO₃, concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a reaction flask, dissolve 2-bromo-4-fluorophenol (0.05 mol) in 25 mL of chloroform with stirring.

-

Prepare a nitrating mixture by combining sulfuric acid and nitric acid in a molar ratio of 1:5.5.

-

At room temperature (20 °C), add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

-

After the addition is complete, raise the temperature to 45 °C and continue the reaction for 3 hours.

-

Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Synthesis of this compound

This protocol is based on a general method for the reduction of a nitrophenol derivative.[2]

Materials:

-

2-bromo-4-fluoro-6-nitrophenol

-

Tetrahydrofuran (THF)

-

5% Rhodium on carbon (Rh/C) catalyst

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

To a solution of 2-bromo-4-fluoro-6-nitrophenol in THF, add 5% Rh/C catalyst.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and a closely related product from the literature. The data for the final product, this compound, is predicted based on the synthesis of similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2-bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | N/A | N/A |

| 2-bromo-4-fluoro-6-nitrophenol | C₆H₃BrFNO₃ | 236.00 | N/A | 89[1] |

| 2-Amino-4-bromophenol | C₆H₆BrNO | 188.02 | 133-135[2] | 99[2] |

| This compound | C₆H₅BrFNO | 206.01 | Predicted: Solid | Predicted: High |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Safe Handling and Management of 2-Amino-4-bromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-4-bromo-6-fluorophenol (CAS No: 182499-89-4). The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 182499-89-4 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [1][2] |

| Appearance | Creamy beige powder | [3] |

| Boiling Point | 260.2 ± 40.0 °C (Predicted) | [4] |

| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.94 ± 0.23 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not consistently available across all sources, related compounds exhibit significant hazards. Based on the available safety data sheets for the specified CAS number and structurally similar chemicals, it is prudent to handle this compound with a high degree of caution.

Potential Hazards:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Due to the presence of aromatic amine and halogenated phenol moieties, users should assume the compound is toxic and handle it accordingly.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

Handling Procedures

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Clear the workspace of all non-essential items.

-

Verify the location and accessibility of the nearest eyewash station and safety shower.

-

Assemble all necessary equipment and reagents within the fume hood.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the fume hood to minimize inhalation of dust.

-

Use a disposable weigh boat to prevent contamination of balances.

-

Handle the compound gently to avoid creating airborne dust.

-

-

Dissolution (if applicable):

-

If preparing a solution, add the solid this compound to the solvent slowly.

-

Keep the container covered as much as possible during dissolution to minimize vapor release.

-

-

Post-Handling:

-

Thoroughly decontaminate the work area with an appropriate solvent.

-

Clean all equipment used in the process.

-

Dispose of all waste in appropriately labeled hazardous waste containers.

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

The recommended storage temperature is between 2-8°C.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [6] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [6] |

Spill Response

In the event of a spill, avoid dust formation and breathing vapors.[6] Remove all sources of ignition and use spark-proof tools.[6] Prevent the chemical from entering drains.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: The combustion of this material may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations for the disposal of chemical waste. Ensure waste containers are properly labeled with the chemical name and associated hazards.[6]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Amino-4-bromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 2-Amino-4-bromo-6-fluorophenol (CAS No. 182499-89-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its structural features: a substituted benzene ring with a hydroxyl group (phenol), an amino group, a bromine atom, and a fluorine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~ 6.8 - 7.2 | Doublet | 1H | Aromatic C-H |

| ~ 6.6 - 7.0 | Doublet | 1H | Aromatic C-H |

| ~ 4.5 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~ 140 - 150 | C-OH |

| ~ 130 - 140 | C-NH₂ |

| ~ 115 - 125 | Aromatic C-H |

| ~ 110 - 120 | Aromatic C-H |

| ~ 100 - 110 | C-Br |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending and Aromatic C=C stretching |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching (phenol) |

| 1250 - 1150 | Strong | C-F stretching |

| 700 - 600 | Medium | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Abundance | Assignment |

| 205/207 | ~1:1 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 188/190 | Variable | [M-NH₃]⁺ |

| 126 | Variable | [M-Br]⁺ |

| 98 | Variable | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at 25 °C.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 30 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis and perform a background subtraction.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a suitable volatile solvent (e.g., methanol) for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Data Acquisition (Electron Ionization - EI):

-

Use a standard EI energy of 70 eV.

-

Set the mass analyzer to scan a mass-to-charge (m/z) range of 50 to 300.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a novel or unknown organic compound.

A logical workflow for the spectroscopic identification of an unknown organic compound.

Solubility Profile of 2-Amino-4-bromo-6-fluorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-bromo-6-fluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing qualitative solubility information based on structurally similar compounds, detailed experimental protocols for determining solubility, and a generalized synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of novel chemical entities.

Physicochemical Properties and Predicted Solubility

For instance, 2-Amino-4-bromophenol is reported to have slight solubility in water but is more soluble in organic solvents such as ethanol and acetone.[1] This suggests that the presence of the polar amino and hydroxyl groups contributes to solubility in polar protic solvents, while the brominated aromatic ring allows for interaction with less polar solvents.

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl and amino groups suggests potential solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating solubility in non-polar organic solvents. It is expected to exhibit good solubility in polar aprotic solvents and alcohols, and moderate solubility in non-polar hydrocarbon solvents. However, for precise quantitative understanding, experimental determination is essential.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Ethanol, Methanol) | Good | Hydrogen bonding with -OH and -NH2 groups. |

| Polar Aprotic (e.g., Acetone, DMSO) | Good | Dipole-dipole interactions. |

| Non-Polar (e.g., Toluene, Hexane) | Moderate to Low | Lipophilic character of the substituted benzene ring. |

| Chlorinated (e.g., Dichloromethane) | Moderate | Favorable interactions with halogenated solute. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2] This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Sample Preparation : Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[2]

-

Solvent Addition : Add a known volume of the desired organic solvent to each vial.

-

Equilibration : Place the vials in a constant temperature shaker bath. The temperature should be controlled and maintained at the desired level (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilution : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical range of the quantification method.

-

Quantification : Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility : The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

References

2-Amino-4-bromo-6-fluorophenol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Amino-4-bromo-6-fluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its commercial availability, chemical properties, and potential synthetic routes.

Commercial Availability

| Supplier | Website | Available Documentation |

| Alachem Co., Ltd. | --INVALID-LINK-- | CoA, SDS, Route of Synthesis, Method of Analysis[1] |

| Halochem | --INVALID-LINK-- | CoA, NMR, MSDS, HPLC, GC[2] |

| BLD Pharm | --INVALID-LINK-- | --- |

| CATO Reference Materials | --INVALID-LINK-- | CoA (by lot number)[3] |

| CymitQuimica | --INVALID-LINK-- | --- |

| Key Organics | --INVALID-LINK-- | SDS[4] |

| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | --- |

| Echemi | --INVALID-LINK-- | SDS[5] |

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound. This data is compiled from various supplier and database entries.

| Property | Value | Source |

| CAS Number | 182499-89-4 | Multiple |

| Molecular Formula | C₆H₅BrFNO | Alachem Co., Ltd.[1] |

| Molecular Weight | 206.01 g/mol | Alachem Co., Ltd.[1] |

| Purity | ≥98% | Halochem[2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[6] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Experimental Details (Hypothetical)

Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrophenol (Based on CN103724206A) [7]

-

Reactants: 2-bromo-4-fluorophenol, Chloroform, Mixed acid (Sulfuric acid and Nitric acid).

-

Procedure: 2-bromo-4-fluorophenol is dissolved in chloroform. A mixed acid solution of sulfuric acid and nitric acid is added dropwise at room temperature. The reaction mixture is then heated to 40-80°C and stirred for a specified time.

-

Workup: The organic phase is washed with water, and the solvent is evaporated to yield the crude 2-bromo-4-fluoro-6-nitrophenol.

Step 2: Reduction of 2-bromo-4-fluoro-6-nitrophenol

-

Reactants: 2-bromo-4-fluoro-6-nitrophenol, a suitable reducing agent (e.g., H₂ over Palladium on carbon, or Tin(II) chloride in hydrochloric acid).

-

Procedure: The nitro compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate for catalytic hydrogenation, or concentrated HCl for SnCl₂ reduction). The reducing agent is added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup: The workup procedure would depend on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For SnCl₂ reduction, the reaction is typically basified to precipitate the tin salts, which are then filtered off. The product is then extracted with an organic solvent. The crude product would likely require purification by recrystallization or column chromatography.

Applications in Research and Development

Halogenated aminophenols are valuable building blocks in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented in peer-reviewed literature, related compounds are known to be precursors for:

-

Enzyme Inhibitors: The aminophenol scaffold can be elaborated to synthesize inhibitors of various enzymes.

-

Anticancer Agents: Many small-molecule kinase inhibitors and other anticancer drugs contain substituted aniline or phenol cores.

-

Agrochemicals: This class of compounds can serve as a starting point for the synthesis of novel herbicides and fungicides.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the specific biological activity of this compound or its involvement in any signaling pathways. Research on structurally similar bromophenol derivatives suggests potential for antibacterial and anticancer activities, but this has not been confirmed for this specific molecule. Further investigation is required to elucidate its biological function.

Safety Information

A Safety Data Sheet (SDS) for this compound is available from Echemi.[5] Key safety precautions include:

-

Handling in a well-ventilated area.

-

Wearing suitable protective clothing, including gloves and safety goggles.

-

Avoiding the formation of dust and aerosols.

-

Storing in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, please refer to the supplier's SDS.

References

- 1. 182499-89-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. halochem.com [halochem.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. echemi.com [echemi.com]

- 6. 182499-89-4|this compound|BLD Pharm [bldpharm.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-bromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Amino-4-bromo-6-fluorophenol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related molecules, safety data sheets, and established chemical principles to provide a robust framework for its handling, storage, and use in research and development.

Chemical and Physical Properties

This compound is a halogenated aminophenol with a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol .[1][2] It is typically a solid at room temperature and should be stored in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2°C - 8°C is recommended for similar compounds. | [4] |

| Boiling Point | 257.20 °C (Predicted for a structural isomer) | [4] |

Stability Profile

Thermal Stability

Based on studies of structurally similar compounds like o-aminophenol and 2-Amino-4-bromobenzoic acid, it can be inferred that this compound may undergo thermal decomposition at elevated temperatures.[5][6] The primary decomposition pathway is likely to involve the functional groups present. For instance, aminobenzoic acids are known to undergo decarboxylation.[5]

Oxidative Stability

Aminophenols, especially ortho and para isomers, are prone to oxidation upon exposure to air.[5] This process can be accelerated by light and the presence of metal impurities. The oxidation of o-aminophenol has been shown to form an electroactive polymer.[7] To mitigate oxidative degradation, it is crucial to handle this compound under an inert atmosphere and use deoxygenated solvents.[5]

Photolytic Stability

Substituted phenols can undergo photodissociation upon exposure to near-UV light.[8] Studies on phenol and 4-fluorophenol have shown that O-H bond fission can occur.[8] The presence of multiple substituents on the aromatic ring of this compound will influence its photolytic stability.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the hydroxyl group, and the halogen substituents (bromo and fluoro). The amino and hydroxyl groups are electron-donating and activating, directing electrophilic substitution to the ortho and para positions. Conversely, the halogens are electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution.[9]

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Reactions involving the Aromatic Ring

The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the existing functional groups. The bromine atom also serves as a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9] This makes the compound a valuable precursor for the synthesis of more complex molecules.[10]

Experimental Protocols

The following are proposed experimental protocols for assessing the stability and exploring the reactivity of this compound, adapted from literature on similar compounds.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol is adapted from methodologies used for other substituted aromatic compounds.[5][11][12]

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan and 2-5 mg into a DSC pan.

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Place the sample and a reference pan in the DSC cell.

-

Purge with an inert gas at a flow rate of 20-50 mL/min.

-

Equilibrate at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.

-

Record the heat flow as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss in each step.

-

From the DSC curve, identify endothermic or exothermic events such as melting and decomposition.

Protocol for Assessing Oxidative Stability

This protocol is based on general practices for handling air-sensitive aminophenols.[5]

Objective: To qualitatively assess the oxidative stability of this compound in solution.

Materials:

-

This compound

-

Deoxygenated solvent (e.g., ethanol, sparged with nitrogen or argon for 30 minutes)

-

Inert gas (nitrogen or argon)

-

Schlenk flask or glovebox

Procedure:

-

Under an inert atmosphere, dissolve a known amount of this compound in the deoxygenated solvent in a Schlenk flask.

-

Divide the solution into two portions in sealed vials.

-

Expose one vial to air and light, and keep the other under an inert atmosphere and protected from light.

-

Visually inspect the solutions for color change over time (e.g., 1, 6, 24 hours).

-

(Optional) Analyze the solutions by HPLC or UV-Vis spectroscopy to monitor the degradation of the parent compound and the formation of new peaks.

Expected Outcome: The solution exposed to air and light is expected to develop a color, indicating oxidative degradation, while the protected solution should remain relatively unchanged.

Visualizations

Logical Relationship of Reactivity

Caption: Factors influencing the reactivity of this compound.

Experimental Workflow for Thermal Stability Analysis

Caption: Experimental workflow for thermal stability analysis.

Conclusion

This compound is a versatile chemical intermediate with a rich and complex reactivity profile, making it a valuable building block in organic synthesis and drug discovery. Its stability is a critical consideration for its practical application, with a notable susceptibility to oxidation. The information and protocols provided in this guide, though largely based on analogous compounds, offer a solid foundation for researchers to safely handle, store, and utilize this compound in their work. Further experimental studies are warranted to fully elucidate the specific quantitative stability and reactivity parameters of this compound.

References

- 1. chemcess.com [chemcess.com]

- 2. 2-Amino-6-bromo-4-fluorophenol | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-6-bromo-4-fluorophenol | 502496-32-4 | CVA49632 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rua.ua.es [rua.ua.es]

- 8. Near-UV photolysis of substituted phenols. Part II. 4-, 3- and 2-methylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Amino-2-bromo-6-fluorophenol | 1783544-55-7 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. odr.chalmers.se [odr.chalmers.se]

- 12. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Amino-4-bromo-6-fluorophenol: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 2-Amino-4-bromo-6-fluorophenol as a versatile building block in modern organic synthesis. Its unique trifunctionalized aromatic core, featuring amino, bromo, and fluoro substituents, offers a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document provides an in-depth overview of its synthetic utility, supported by experimental protocols and quantitative data derived from closely related analogs.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of its isomers and related compounds provide valuable insights. The strategic placement of the amino, bromo, and fluoro groups significantly influences the reactivity of the aromatic ring, the pKa of the phenolic hydroxyl group, and the nucleophilicity of the amino group.

| Property | 2-Amino-4-bromophenol | 2-Amino-6-bromo-4-fluorophenol |

| Molecular Formula | C₆H₆BrNO[1][2] | C₆H₅BrFNO[3] |

| Molecular Weight | 188.02 g/mol [1][2] | 206.01 g/mol [3] |

| Appearance | White to light brown crystalline solid[1] | Solid |

| Melting Point | 130-135 °C[4] | Not available |

| Purity (Typical) | ≥98.0% (HPLC)[4] | Not available |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone[1] | Not available |

Key Synthetic Transformations and Applications

The unique substitution pattern of this compound allows for a diverse range of chemical transformations, making it a valuable precursor for various functional molecules. The applications outlined below are based on established reactions of similarly substituted phenols and anilines.

Synthesis of Heterocyclic Scaffolds

The vicinal arrangement of the amino and hydroxyl groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, such as benzoxazoles. These motifs are prevalent in many biologically active molecules.

A general approach to synthesizing benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. The bromine and fluorine atoms on the aromatic ring can be used to modulate the electronic properties and metabolic stability of the final product.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The presence of a bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

This reaction is a powerful tool for forming carbon-carbon bonds. By coupling this compound with various boronic acids, a wide array of biaryl compounds can be synthesized. These structures are of significant interest in drug discovery and materials science.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromophenol Derivative

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-bromo-4-fluorophenol.[5][6]

Materials:

-

2-Bromo-4-fluorophenol (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Degassed water

Procedure:

-

To a dry reaction flask, add 2-bromo-4-fluorophenol, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Halogenated aminophenols are crucial intermediates in the synthesis of pharmaceuticals. For instance, 2-bromo-4-fluorophenol is a key building block in the synthesis of Afatinib, a tyrosine kinase inhibitor used in cancer therapy.[5] The structural similarity suggests that this compound could be a valuable precursor for novel kinase inhibitors and other enzyme inhibitors.[5][6]

Derivatives of bromophenols have demonstrated inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase.[6] The unique substitution pattern of this compound could lead to the development of potent and selective inhibitors for various therapeutic targets.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships involving halogenated phenols.

Caption: Workflow for Suzuki-Miyaura Coupling.

Caption: Synthesis of Benzoxazole Derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The strategic positioning of its functional groups provides a versatile platform for the construction of a wide range of valuable compounds, particularly in the fields of medicinal chemistry and drug development. The synthetic protocols and applications of its close analogs, as detailed in this guide, provide a solid foundation for researchers to unlock the full potential of this intriguing molecule. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield novel and impactful discoveries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromo-5-fluoro-benzoxazoles using 2-Amino-4-bromo-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in drug discovery and medicinal chemistry.[1][2] The unique structural framework of benzoxazoles allows for versatile functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The synthesis of benzoxazoles is a key focus in organic and medicinal chemistry. A common and effective method for their preparation is the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.[6][7] This approach, often referred to as the Phillips condensation (though more accurately applied to benzimidazole synthesis), provides a straightforward route to the benzoxazole core.[8]

This document provides detailed application notes and protocols for the synthesis of 7-bromo-5-fluoro-benzoxazole derivatives starting from 2-Amino-4-bromo-6-fluorophenol. The presence of bromine and fluorine atoms on the benzoxazole ring is of particular interest in drug development, as these halogens can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthetic Pathway

The primary synthetic route described is the one-pot condensation of this compound with various aromatic aldehydes in the presence of a catalyst to yield the corresponding 2-aryl-7-bromo-5-fluorobenzoxazoles. This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.

Data Presentation: Representative Synthesized Benzoxazoles

The following table summarizes the expected products from the reaction of this compound with a variety of commercially available aromatic aldehydes. The yields are estimated based on similar reactions reported in the literature for substituted 2-aminophenols.[6][9]

| Entry | Aromatic Aldehyde (R-CHO) | Product Name | Molecular Formula | Expected Yield (%) |

| 1 | Benzaldehyde | 7-Bromo-5-fluoro-2-phenylbenzoxazole | C₁₃H₇BrFNO | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 7-Bromo-2-(4-chlorophenyl)-5-fluorobenzoxazole | C₁₃H₆BrClFNO | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 7-Bromo-5-fluoro-2-(4-methoxyphenyl)benzoxazole | C₁₄H₉BrFNO₂ | 88-98 |

| 4 | 4-Nitrobenzaldehyde | 7-Bromo-5-fluoro-2-(4-nitrophenyl)benzoxazole | C₁₃H₆BrN₂O₃F | 75-85 |

| 5 | 2-Naphthaldehyde | 7-Bromo-5-fluoro-2-(naphthalen-2-yl)benzoxazole | C₁₇H₉BrFNO | 82-92 |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of 2-aryl-7-bromo-5-fluorobenzoxazoles.

Materials and Equipment:

-

This compound

-

Substituted aromatic aldehyde

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), samarium triflate, or a supported catalyst)[9]

-

Solvent (e.g., ethanol, dimethylformamide (DMF), or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

General Procedure for the Synthesis of 2-Aryl-7-bromo-5-fluorobenzoxazoles:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Add the corresponding aromatic aldehyde (1.1 mmol).

-

Add the solvent (10 mL) and the catalyst (e.g., p-TsOH, 0.1 mmol).

-

The reaction mixture is stirred and heated to reflux (the exact temperature will depend on the solvent used).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aryl-7-bromo-5-fluorobenzoxazole.

Characterization:

The structure of the synthesized compounds can be confirmed by various spectroscopic methods, including:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The presence of a C=N stretching vibration around 1630 cm⁻¹ and the absence of N-H and O-H stretching vibrations from the starting material are indicative of benzoxazole formation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-7-bromo-5-fluorobenzoxazoles.

Applications and Significance

Benzoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[10] The introduction of bromo and fluoro substituents on the benzoxazole core, as in the case of the products derived from this compound, can enhance their therapeutic potential. Halogens can increase metabolic stability by blocking sites of oxidation and can improve membrane permeability and oral bioavailability due to increased lipophilicity. Furthermore, the electronic properties of these substituents can influence the binding interactions of the molecule with its biological target. These halogenated benzoxazoles can serve as valuable intermediates for further chemical modifications, such as cross-coupling reactions at the bromine position, to generate libraries of novel compounds for high-throughput screening in drug development programs.

References

- 1. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1934912-98-7 Cas No. | 2-Amino-4-bromo-6-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 7-Bromo-5-fluoro-2-aryl-1,3-benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of 2-Amino-4-bromo-6-fluorophenol with a variety of aldehydes provides a direct and efficient route to a versatile class of heterocyclic compounds: 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles. These halogenated benzoxazoles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of bromine and fluorine atoms on the benzoxazole core can significantly modulate the physicochemical properties and biological activity of the molecules, making them attractive scaffolds for drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles.

Reaction Scheme

The core reaction involves the acid-catalyzed condensation of this compound with an aldehyde, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Caption: General reaction scheme for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles.

Applications in Drug Discovery

Substituted benzoxazoles are known to exhibit a wide range of pharmacological activities. The 7-bromo-5-fluoro substitution pattern offers a unique combination of lipophilicity and hydrogen bonding potential, which can be exploited for targeting various biological macromolecules. Potential therapeutic applications include:

-

Antimicrobial Agents: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi. The synthesized compounds can be screened for their efficacy against clinically relevant pathogens.

-

Anticancer Agents: Many benzoxazole-containing molecules exhibit cytotoxic activity against various cancer cell lines. These compounds can serve as starting points for the development of novel chemotherapeutics.

-

Anti-inflammatory Agents: Benzoxazoles have been investigated as inhibitors of inflammatory pathways. The synthesized derivatives can be evaluated for their ability to modulate key inflammatory targets.

Experimental Protocols

This section provides a general, representative protocol for the synthesis of 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles. This procedure can be adapted for various aromatic and heteroaromatic aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or other suitable high-boiling solvent

-

Ethanol

-

Hexane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for removal of water)

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

General Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Add a sufficient volume of toluene to dissolve the reactants (approximately 10-20 mL per mmol of the aminophenol).

-

Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

After completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography on silica gel. A gradient elution with a hexane-ethyl acetate mixture is often effective.

-

Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 7-bromo-5-fluoro-2-aryl-1,3-benzoxazole.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation: Representative Yields

The following table summarizes representative yields for the synthesis of various 7-bromo-5-fluoro-2-aryl-1,3-benzoxazoles based on the general protocol described above. Please note that these are illustrative values and actual yields may vary depending on the specific reaction conditions and the nature of the aldehyde.

| Aldehyde (R-CHO) | R-Group | Product | Representative Yield (%) |

| Benzaldehyde | Phenyl | 7-Bromo-5-fluoro-2-phenyl-1,3-benzoxazole | 85 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 7-Bromo-2-(4-chlorophenyl)-5-fluoro-1,3-benzoxazole | 88 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 7-Bromo-5-fluoro-2-(4-methoxyphenyl)-1,3-benzoxazole | 92 |